4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile
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Overview
Description
4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile is a chemical compound known for its unique structure and properties. It contains trifluoromethyl groups, which are known to impart significant chemical stability and biological activity. This compound is of interest in various fields, including medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with propylamine and 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(trifluoromethyl)benzonitrile
- 4-Cyano-3-trifluoromethylaniline
- 5-Amino-2-cyanobenzotrifluoride
Uniqueness
Compared to similar compounds, 4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile stands out due to its additional propyl and trifluoroethyl groups. These groups enhance its chemical stability and biological activity, making it a valuable compound for various applications.
Biological Activity
4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including trifluoromethyl groups, contribute to its interactions with biological targets, making it a subject of interest in drug discovery and development.
- Molecular Formula : C13H12F6N2
- Molecular Weight : 310.238 g/mol
- CAS Number : 821777-64-4
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activities, including antibacterial and anticancer properties. The following sections detail specific findings related to the biological activity of this compound.
Antibacterial Activity
Studies have demonstrated that compounds with similar structural motifs possess significant antibacterial properties. For instance:
- Minimum Inhibitory Concentrations (MICs) : Compounds exhibiting similar trifluoromethyl substitutions showed MIC values as low as 4.88 µg/mL against various bacterial strains including Bacillus mycoides and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been investigated against several human cancer cell lines:
- Cell Lines Tested : A549 (lung), HCT116 (colon), PC3 (prostate), A431 (skin), HePG2 (liver), HOS (bone), PACA2 (pancreatic), and BJ1 (fibroblast).
- IC50 Values :
The mechanisms underlying the biological activities of these compounds have been explored through various assays:
- Gene Expression Studies : qRT-PCR analyses revealed down-regulation of critical genes such as PALB2, BRCA1, and BRCA2 in treated cancer cells. Notably, compound 8 decreased expression levels of EGFR and KRAS in A549 cells.
- Protein Inhibition Studies : Molecular docking studies indicated promising inhibition of essential proteins such as enoyl reductase in E. coli and human Son of sevenless homolog 1 (SOS1), suggesting potential pathways for therapeutic intervention .
Case Studies and Research Findings
Several studies have provided insights into the efficacy and safety profiles of this compound:
- Study on Trifluoromethyl Compounds : A comprehensive study analyzed various trifluoromethyl-containing compounds for their antibacterial and anticancer properties, highlighting the enhanced activity due to the presence of fluorine atoms .
- FDA Drug Review : A review of FDA-approved drugs containing trifluoromethyl groups indicated that such modifications often lead to improved pharmacokinetic properties and therapeutic efficacy .
Summary Table of Biological Activities
Properties
CAS No. |
821777-64-4 |
---|---|
Molecular Formula |
C13H12F6N2 |
Molecular Weight |
310.24 g/mol |
IUPAC Name |
4-[propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C13H12F6N2/c1-2-5-21(8-12(14,15)16)10-4-3-9(7-20)11(6-10)13(17,18)19/h3-4,6H,2,5,8H2,1H3 |
InChI Key |
IFVORMTZDCZTRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC(F)(F)F)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
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